N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H16N4O5S2 and its molecular weight is 444.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been found to targetGlycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase involved in various cellular processes such as glycogen metabolism, cell signaling, and cell cycle regulation .
Mode of Action
Based on the structure and activity of similar compounds, it can be inferred that it may interact with its target protein (like gsk-3β) and modulate its activity . This interaction could lead to changes in the protein’s function and subsequently alter the cellular processes it is involved in .
Biochemical Pathways
Given the potential target of gsk-3β, it can be inferred that the compound may influence pathways related to glycogen metabolism, cell signaling, and cell cycle regulation .
Pharmacokinetics
Based on the structure and properties of similar compounds, it can be inferred that it may have good human intestinal absorption and may be able to cross the blood-brain barrier . These properties could impact the compound’s bioavailability and its ability to reach its target sites in the body .
Result of Action
Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that this compound may have potential anticancer activity .
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S2/c24-16(9-26-13-4-2-1-3-5-13)21-18-22-23-19(30-18)29-10-17(25)20-12-6-7-14-15(8-12)28-11-27-14/h1-8H,9-11H2,(H,20,25)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHIHXGKAPLZKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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